molecular formula C15H15Cl2N3O2S B2492995 4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine CAS No. 2094157-07-8

4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

Cat. No. B2492995
CAS RN: 2094157-07-8
M. Wt: 372.26
InChI Key: QJZBRJFZZZZGSY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodiazepine, which is a class of psychoactive drugs. Benzodiazepines are known for their sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties . The presence of the 2,6-dichloropyridin-3-yl sulfonyl group could potentially alter these properties, but without specific studies on this compound, it’s hard to say exactly how.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzodiazepine core, followed by the introduction of the 2,6-dichloropyridin-3-yl sulfonyl group. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzodiazepine core, which consists of a fused benzene and diazepine ring. The 2,6-dichloropyridin-3-yl sulfonyl group would be attached to one of the carbon atoms of the benzene ring .


Chemical Reactions Analysis

As a benzodiazepine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might react with acids or bases, oxidizing or reducing agents, or various nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, it might have certain solubility characteristics, melting and boiling points, and reactivity based on its molecular structure .

Mechanism of Action

The mechanism of action would likely be similar to other benzodiazepines, which work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose, but generally, one should avoid inhalation, ingestion, and contact with skin or eyes .

properties

IUPAC Name

4-(2,6-dichloropyridin-3-yl)sulfonyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N3O2S/c1-19-8-9-20(10-11-4-2-3-5-12(11)19)23(21,22)13-6-7-14(16)18-15(13)17/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZBRJFZZZZGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC2=CC=CC=C21)S(=O)(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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